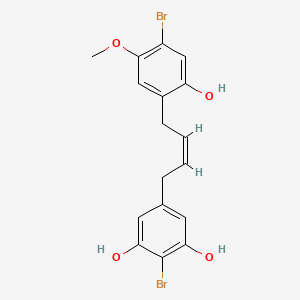
Colpol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Colpol is an organobromine compound that is 2-bromobenzene-1,3-diol substituted at position 5 by a (2Z)-4-(4-bromo-2-hydroxy-5-methoxyphenyl)but-2-en-1-yl group. It is isolated from the Red Sea alga Colpomenia sinuosa and exhibits cytotoxicity towards P388, A549, HT-29 and CV-1 tumor cells. It has a role as a metabolite and an antineoplastic agent. It is a polyphenol, an organobromine compound and an aromatic ether.
Scientific Research Applications
1. Educational Applications in Science and Engineering
The Colos project, involving research teams from multiple European universities, focuses on interactive computer-aided teaching modules in technical and scientific fields. This approach is notably applied in electrical engineering education, providing an effective learning tool for students at Ecole Centrale de Lyon (Muller, Mariaux, & Nicolas, 1995).
2. Enhancing Mechanical Behaviors of Soil
Research on biopolymers, including a study on xanthan gum and guar gum, has demonstrated their effectiveness in improving the mechanical behaviors of collapsible soil. This study highlights the potential of biopolymers in soil treatment, showing significant enhancement in soil shear strength and reduction in collapsible potential (Ayeldeen, Negm, El-Sawwaf, & Kitazume, 2017).
3. Clean Technology Cooperation and Market Collusion
Investigations into the link between cooperative research and development in clean technology and market collusion have been conducted. This research, involving experimental economics, explores the impact of cooperative R&D on market behaviors, particularly in the context of emissions taxes (Yong, Friesen, & McDonald, 2018).
4. Computer-Supported Collaborative Science
The design and development of collaboratories, which are environments for distributed and collaborative research, have been a focus of research. This includes the use of wide-area networks and the Internet to facilitate collaboration among scientists and laboratories (Kling, 1991).
5. Biomedical Applications of Collagen
Collagen, a significant biopolymer, is extensively used in tissue engineering applications due to its biocompatibility and biological activity. Research has explored its applications in drug delivery systems, tissue engineering, and as matrices for cell culture systems (Lee, Singla, & Lee, 2001).
6. Epistemological Beliefs and Science Education
Studies have been conducted to understand the relationship between students' and teachers' conceptions of learning science (COLS) and conceptions of science assessment (COSA). This research is pivotal in improving science education strategies and aligning teaching methods with students' learning conceptions (Lin, Lee, & Tsai, 2014).
properties
Molecular Formula |
C17H16Br2O4 |
|---|---|
Molecular Weight |
444.1 g/mol |
IUPAC Name |
2-bromo-5-[(Z)-4-(4-bromo-2-hydroxy-5-methoxyphenyl)but-2-enyl]benzene-1,3-diol |
InChI |
InChI=1S/C17H16Br2O4/c1-23-16-8-11(13(20)9-12(16)18)5-3-2-4-10-6-14(21)17(19)15(22)7-10/h2-3,6-9,20-22H,4-5H2,1H3/b3-2- |
InChI Key |
NHRGNEKFTRCLID-IHWYPQMZSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)C/C=C\CC2=CC(=C(C(=C2)O)Br)O)O)Br |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC=CCC2=CC(=C(C(=C2)O)Br)O)O)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n-[[(5-Methyl-3-phenylisoxazol-4-yl)-phenyl]sulfonyl]propanamide](/img/structure/B1259919.png)
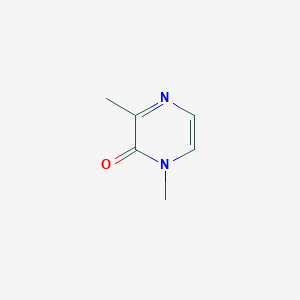
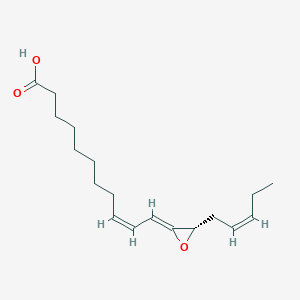

![4,4'-Bis({4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl}amino)stilbene-2,2'-disulfonate](/img/structure/B1259925.png)
![(8R,9S,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B1259927.png)
![2-hydroxy-1-[(1R,2S,5S,6S,14S,15S)-11,12,18-trihydroxy-14-methyl-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadecan-2-yl]ethanone](/img/structure/B1259930.png)
![methyl (4R)-4-[(8S,9S,10S,13R,14S,17R)-1,3-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1259931.png)
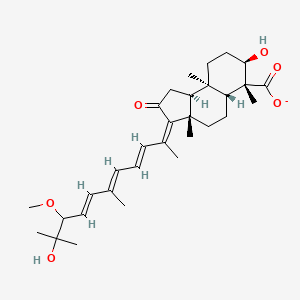
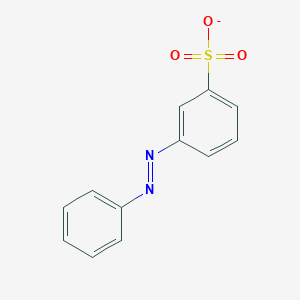

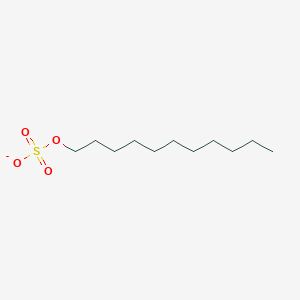
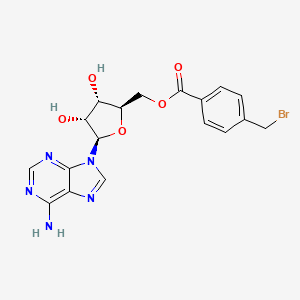
![(3R,5S,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-(4,4-dimethyl-5H-1,3-oxazol-2-yl)butan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1259942.png)